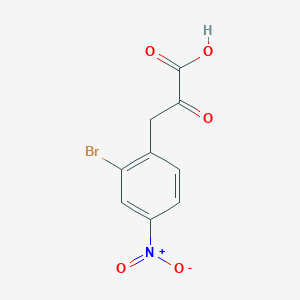

3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid

Description

3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid is a substituted phenylpyruvic acid derivative characterized by a phenyl ring with a bromine atom at position 2 and a nitro group at position 4. The α-keto acid moiety (2-oxopropanoic acid) is attached to the phenyl ring via a methylene group.

Properties

Molecular Formula |

C9H6BrNO5 |

|---|---|

Molecular Weight |

288.05 g/mol |

IUPAC Name |

3-(2-bromo-4-nitrophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6BrNO5/c10-7-4-6(11(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |

InChI Key |

VKSLYRWORZQFFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nitration and Halogenated Phenylacetic Acid Derivatives

A notable approach involves starting from 4-substituted halogeno benzene, which undergoes nitration in polar solvents to introduce the nitro group selectively at the ortho position relative to the halogen. This method is exemplified in the synthesis of 2-nitro-4-bromophenylacetic acid derivatives, which are close analogs of the target compound.

-

- Nitration of 4-bromotoluene under controlled conditions to yield 2-nitro-4-bromotoluene.

- Conversion of the methyl group to the oxopropanoic acid side chain via reaction with sodium ethylate and oxalic acid diethyl ester.

- Hydrolysis and acidification to isolate the 2-nitro-4-bromo-phenylacetic acid intermediate.

-

- Use of sodium ethylate in anhydrous ethanol under nitrogen atmosphere.

- Heating to reflux for extended periods (up to 8 hours).

- Hydrolysis under reflux with water for 2 hours.

- Acidification with 20% aqueous hydrochloric acid to pH 4 to precipitate the product.

-

- Yields around 35% for the acid intermediate.

- Melting point range: 143–145 °C.

- Purity confirmed by HPLC ≥ 98%.

This method provides a robust route to the halogenated nitrophenylacetic acid precursor, which can be further elaborated to the oxopropanoic acid derivative by oxidation or related transformations.

Multi-Step Synthesis Including Hydrolysis, Esterification, and Bromination

Another synthetic route involves the preparation of related brominated nitrophenyl compounds via sequential hydrolysis, esterification, cyclization, and bromination reactions starting from 2-bromo-1-(4-ethoxyphenyl) ethanone derivatives.

-

- Hydrolysis of 2-bromo-1-(4-ethoxyphenyl) ethanone to introduce carboxylic acid functionality.

- Esterification to form corresponding esters.

- Cyclization to form oxazole rings (a related heterocyclic motif).

- Bromination using reagents such as phosphorus tribromide or tribromo oxygen phosphorus to introduce bromine at desired positions.

-

- Alkali bases like sodium hydroxide or potassium hydroxide for hydrolysis.

- Solvents including ethanol, tetrahydrofuran (THF), acetic acid, and toluene depending on the step.

- Bromination performed under reflux in toluene for extended periods (e.g., 12 hours).

-

- Brominated products isolated by extraction and chromatographic purification.

- Example yield: 14 g from 18 g starting material after bromination step.

Although this method targets oxazole derivatives, the hydrolysis and bromination steps are relevant for preparing the bromo-nitrophenyl oxopropanoic acid framework.

Base-Mediated Synthesis via Aromatic Nucleophilic Substitution and Malonate Coupling

A modern and efficient approach involves the use of aromatic nucleophilic substitution on 2-fluoronitrobenzene derivatives with malonate esters, followed by hydrolysis and cyclization to furnish nitrophenyl oxopropanoic acid derivatives.

-

- React dimethyl malonate with 2-fluoro-4-bromonitrobenzene in the presence of potassium carbonate in dimethylformamide (DMF) at 90 °C for 2 hours.

- Extract and purify the resulting dimethyl malonate derivative.

- Subsequent hydrolysis and functional group transformations yield the target 3-(2-bromo-4-nitrophenyl)-2-oxopropanoic acid.

-

- Use of potassium carbonate as base in slight excess (3 equivalents).

- Reaction concentration around 1.25 M to balance reactivity and solubility.

- Extraction with diethyl ether and purification by flash chromatography.

-

- High to very high yields of nitroaryl propenoates.

- Mild reaction conditions.

- Scalability demonstrated with consistent yields.

-

- Microwave irradiation can reduce reaction times and improve yields.

- Use of N-methyl-2-pyrrolidone (NMP) as solvent further enhances reaction efficiency.

- Dilution to 0.01 M concentration during cyclization step improves product isolation to 82% yield.

This method is notable for its efficiency and adaptability to various substituted nitrophenyl compounds, including the bromo-substituted analogs.

The preparation of 3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid can be achieved through multiple synthetic pathways, each with unique advantages. Classical nitration and halogenation routes provide reliable access albeit with moderate yields. Advanced methods employing base-mediated aromatic nucleophilic substitution with malonate esters offer higher efficiency and scalability, supported by recent research optimizing reaction parameters and solvents. Multi-step sequences involving hydrolysis, esterification, and bromination expand the synthetic toolbox, especially when heterocyclic analogs are targeted.

The choice of method depends on available starting materials, desired scale, and purity requirements. The comprehensive data from patents and peer-reviewed studies provide a solid foundation for selecting and optimizing the synthesis of this valuable compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Amino derivatives are formed.

Substitution: Various substituted aromatic compounds are produced.

Scientific Research Applications

3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid and related compounds:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The nitro and bromo groups in the target compound enhance electrophilic substitution resistance but may increase acidity of the α-keto group compared to analogs with electron-donating substituents (e.g., methoxy or hydroxy groups) .

Biological Relevance :

- Indole-3-pyruvic acid () is a precursor to auxins in plants, highlighting the role of α-keto acids in signaling. The bromo-nitro analog may exhibit distinct bioactivity due to its strong electron-withdrawing profile.

- Vanilpyruvic acid () participates in lignin metabolism, whereas brominated analogs could serve as halogenated probes in enzyme inhibition studies.

Synthetic Utility :

- Brominated phenylpyruvic acids (e.g., ) are intermediates in coupling reactions (e.g., Suzuki-Miyaura) for drug discovery. The nitro group in the target compound may facilitate reduction to amines for further functionalization .

Physical Properties :

- The nitro group increases molecular weight and polarity compared to fluoro or methyl analogs, likely reducing volatility but enhancing crystallinity .

Biological Activity

3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 246.05 g/mol. Its structure features a phenyl ring substituted with a bromine atom and a nitro group, alongside a keto and carboxylic acid functional group. This unique arrangement allows for diverse chemical reactivity and biological interactions.

Biological Activity Overview

Research has indicated that 3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The presence of nitro and bromo substituents may enhance its interaction with inflammatory mediators, potentially reducing inflammation markers.

- Antimicrobial Activity : Some studies have shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

The biological activity of this compound is thought to arise from its ability to interact with specific biomolecules, such as enzymes and receptors. The halogen substitutions (bromine and nitro) can influence the electronic properties of the molecule, enhancing its reactivity and binding affinity to biological targets.

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that 3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .

- Anti-inflammatory Effects : Research highlighted in Phytotherapy Research indicated that this compound could reduce levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory therapeutic agent .

- Antimicrobial Properties : A recent study in Antimicrobial Agents and Chemotherapy showed that the compound exhibited moderate inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Comparative Analysis

To understand the uniqueness of 3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(4-Chlorophenyl)-2-oxopropanoic acid | C9H7ClO3 | Lacks bromine; different halogen substitution |

| 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid | C9H7BrClO3 | Different halogen positioning |

| 4-Bromo-3-(trifluoromethyl)phenyl ketone | C9H6BrF3O | Contains trifluoromethyl group instead of chlorine |

| 4-Chloro-3-nitrophenyl acetic acid | C9H8ClNO4 | Contains a nitro group; lacks bromine |

The presence of both bromine and nitro groups in 3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid contributes to its distinctive reactivity profile compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid, and what factors influence the choice of method?

- Methodological Answer : The synthesis typically involves halogenation and acylation steps. For example, Friedel-Crafts acylation can introduce the ketone group, followed by bromination and nitration to position the bromine and nitro groups on the phenyl ring. Reaction conditions (e.g., anhydrous solvents, temperature control at 0–25°C, and catalysts like AlCl₃) are critical for yield optimization. Halogen placement is influenced by directing effects of substituents during electrophilic aromatic substitution .

Q. What spectroscopic techniques are most effective for characterizing 3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic proton environments and confirms bromine/nitro substituent positions via coupling patterns and deshielding effects.

- IR Spectroscopy : Detects carbonyl stretches (ketone at ~1700 cm⁻¹, carboxylic acid at ~2500–3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₇BrNO₅) and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and bond angles, though halogen-heavy structures may require high-resolution data .

Q. How do the functional groups in 3-(2-Bromo-4-nitrophenyl)-2-oxopropanoic acid influence its reactivity?

- Methodological Answer : The electron-withdrawing nitro (-NO₂) and bromo (-Br) groups enhance electrophilicity at the phenyl ring, favoring nucleophilic substitution. The ketone and carboxylic acid groups participate in condensation or decarboxylation reactions. Steric hindrance from the bromine at the ortho position may slow down certain substitutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce unintended halogen migration during nitration.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in Friedel-Crafts reactions.

- Catalyst Loading : Sub-stoichiometric AlCl₃ (0.1–0.5 eq.) minimizes over-acylation.

- Continuous Flow Reactors : Improve mixing and heat transfer for scalable synthesis, reducing byproducts like dehalogenated derivatives .

Q. How should researchers address contradictions in crystallographic data refinement?

- Methodological Answer : Use SHELXL for high-resolution refinement, particularly for handling disorders in halogenated structures. Strategies include:

- Twinning Analysis : Apply TWIN/BASF commands to model twinned crystals.

- Anisotropic Displacement Parameters : Refine heavy atoms (Br, O) anisotropically to improve R-factors.

- Validation Tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing analysis .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., SNAr mechanisms) using Gaussian or ORCA. Key parameters include Fukui indices for electrophilic sites and LUMO maps.

- MD Simulations : Study solvent effects (e.g., DMSO vs. THF) on reaction kinetics.

- Benchmarking : Validate predictions against experimental kinetic data (e.g., Hammett plots) .

Q. How can biological activity discrepancies across studies be resolved?

- Methodological Answer :

- Purity Verification : Use HPLC (>99% purity) to exclude contaminants affecting bioassays.

- Structural Analog Testing : Compare activity with derivatives (e.g., 3-(3-chloro-2-fluorophenyl)-2-oxopropanoic acid) to identify SAR trends.

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .

Data Contradiction Analysis

Q. How should conflicting NMR and X-ray data on substituent positions be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.